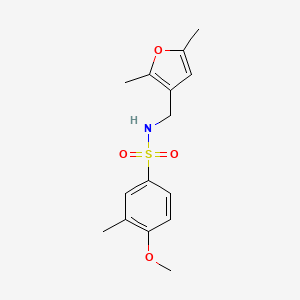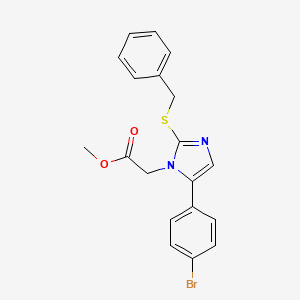
methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(benzylthio)-5-(4-bromophenyl)-1H-imidazol-1-yl)acetate is a synthetic organic compound featuring an imidazole ring substituted with benzylthio and bromophenyl groups. This unique structure grants it potential significance in various fields of chemical research and applications in industry, biology, and medicine.
Aplicaciones Científicas De Investigación
Chemistry::
Used as an intermediate in the synthesis of complex organic molecules and polymers.
Functions as a probe to study enzyme kinetics and protein interactions.
Potential pharmacophore for the development of novel therapeutic agents targeting diseases such as cancer and microbial infections.
Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is a reagent in the synthesis of 2,3,3a,12b-tetradehydro asenapine , which is a degradation product of Asenapine . Asenapine is a combined serotonin (5HT2) and dopamine (D2) receptor antagonist , suggesting that the compound may interact with these receptors.
Mode of Action
Given its role in the synthesis of 2,3,3a,12b-tetradehydro asenapine , it may interact with serotonin (5HT2) and dopamine (D2) receptors, leading to antagonistic effects .
Result of Action
Its role in the synthesis of 2,3,3a,12b-tetradehydro asenapine , a degradation product of Asenapine, suggests it may have antipsychotic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions::
- Formation of the Imidazole Core::
Initial reaction involves the cyclization of an α-halogenated ketone with a suitable diamine (such as ethylenediamine).
The reaction typically employs acidic catalysts and proceeds under reflux conditions to form the imidazole core.
- Benzylthio Substitution::
Following imidazole formation, the compound undergoes nucleophilic substitution with benzylthiol.
Common reagents include benzyl halides and a strong base, like sodium hydride, under anhydrous conditions to attach the benzylthio group at the desired position.
- Bromophenyl Incorporation::
The final substitution step involves electrophilic aromatic substitution using a bromophenyl halide in the presence of a strong base.
Reaction conditions often include anhydrous solvents and may require a phase-transfer catalyst to enhance reactivity.
Industrial synthesis often optimizes reaction conditions to maximize yield and minimize by-products.
This includes temperature control, use of automated reactors, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation::
Reacts with oxidizing agents like hydrogen peroxide to form sulfoxides or sulfones.
- Reduction::
Reacts with reducing agents such as lithium aluminum hydride to form the corresponding reduced analogs.
- Substitution::
Undergoes various nucleophilic substitutions, replacing the ester group or altering the substituents on the imidazole ring.
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Anhydrous dichloromethane, tetrahydrofuran.
Sulfoxides and sulfones from oxidation.
Corresponding reduced analogs from reduction.
Varied imidazole derivatives from substitution.
Comparación Con Compuestos Similares
Similar Compounds::
- Methyl 2-(2-(benzylthio)-1H-imidazol-1-yl)acetate:
- Methyl 2-(2-(benzylthio)-5-phenyl-1H-imidazol-1-yl)acetate:
- Methyl 2-(2-(benzylthio)-4-bromophenyl-1H-imidazol-1-yl)acetate:
The presence of the bromophenyl group adds distinct chemical reactivity and biological activity.
This substitution pattern enhances binding affinity to specific molecular targets and alters the compound's pharmacokinetics.
That’s a hefty download! Does it hit the spot? Any other topics we should break down next?
Propiedades
IUPAC Name |
methyl 2-[2-benzylsulfanyl-5-(4-bromophenyl)imidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-24-18(23)12-22-17(15-7-9-16(20)10-8-15)11-21-19(22)25-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHQJSNZXUZPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2859521.png)
![3-{4-[2-(benzyloxy)acetamido]phenoxy}thiophene-2-carboxylic acid](/img/structure/B2859523.png)
![6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2859524.png)
![3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine](/img/structure/B2859525.png)
![2-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2859526.png)
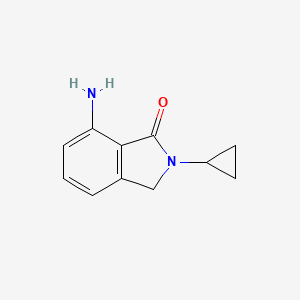
![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B2859532.png)
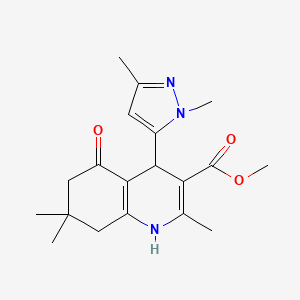
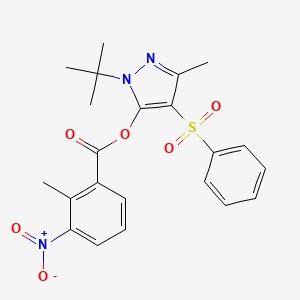
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2859537.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2859541.png)
![3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859542.png)
![2-((2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2859543.png)
